
3-Chloro-1-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-fluoronaphthalene is an organofluorine compound derived from naphthalene It is characterized by the presence of both chlorine and fluorine atoms attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 3-chloronaphthalene using fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from naphthalene. The initial steps often include chlorination followed by fluorination. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Chloro-1-fluoronaphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-fluoronaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. The presence of electron-withdrawing groups, such as chlorine and fluorine, stabilizes the transition state, facilitating the reaction.
Comparación Con Compuestos Similares
1-Fluoronaphthalene: Similar in structure but lacks the chlorine atom.
3-Chloronaphthalene: Contains chlorine but not fluorine.
1-Chloro-4-fluoronaphthalene: Another halogenated naphthalene derivative with different substitution positions.
Uniqueness: 3-Chloro-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring. This dual substitution imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C10H6ClF |
|---|---|
Peso molecular |
180.60 g/mol |
Nombre IUPAC |
3-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |
Clave InChI |
NBEBLHAHATVVNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


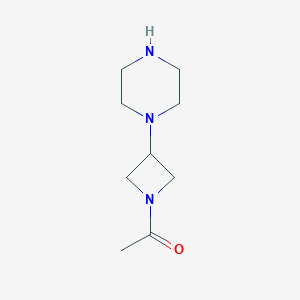
![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)

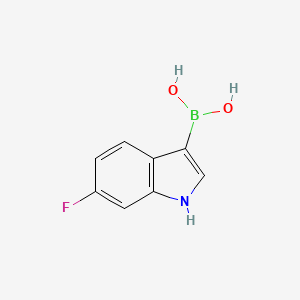
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

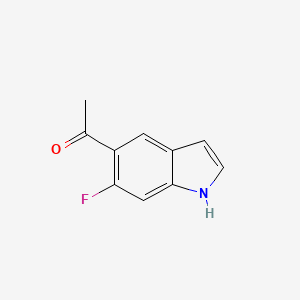
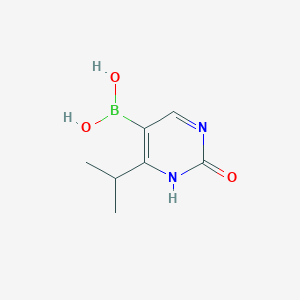
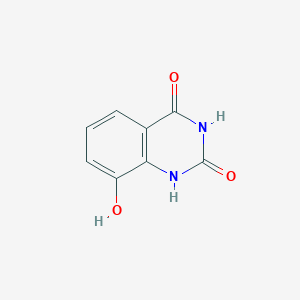
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)

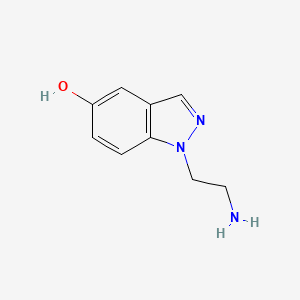
![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)

